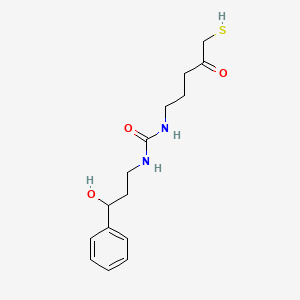
N-(3-Hydroxy-3-phenylpropyl)-N'-(4-oxo-5-sulfanylpentyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Hydroxy-3-phenylpropyl)-N’-(4-oxo-5-sulfanylpentyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-3-phenylpropyl)-N’-(4-oxo-5-sulfanylpentyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3-hydroxy-3-phenylpropylamine and 4-oxo-5-sulfanylpentanoic acid. These intermediates are then reacted with isocyanates or carbamoyl chlorides under controlled conditions to form the desired urea derivative. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N-(3-Hydroxy-3-phenylpropyl)-N’-(4-oxo-5-sulfanylpentyl)urea may involve large-scale batch or continuous processes. The choice of production method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques, such as flow chemistry and process intensification, can be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Hydroxy-3-phenylpropyl)-N’-(4-oxo-5-sulfanylpentyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy and sulfanyl groups can be oxidized to form corresponding oxo and sulfone derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted phenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a potential bioactive compound with applications in drug discovery and development.
Medicine: As a candidate for the development of new therapeutic agents targeting specific diseases.
Industry: As a specialty chemical for use in various industrial processes, such as catalysis and materials science.
Mecanismo De Acción
The mechanism of action of N-(3-Hydroxy-3-phenylpropyl)-N’-(4-oxo-5-sulfanylpentyl)urea involves its interaction with specific molecular targets and pathways. The hydroxy and sulfanyl groups may participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Hydroxy-3-phenylpropyl)-N’-(4-oxo-5-sulfanylpentyl)carbamate
- N-(3-Hydroxy-3-phenylpropyl)-N’-(4-oxo-5-sulfanylpentyl)thiourea
- N-(3-Hydroxy-3-phenylpropyl)-N’-(4-oxo-5-sulfanylpentyl)amide
Uniqueness
N-(3-Hydroxy-3-phenylpropyl)-N’-(4-oxo-5-sulfanylpentyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
828919-82-0 |
|---|---|
Fórmula molecular |
C15H22N2O3S |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1-(3-hydroxy-3-phenylpropyl)-3-(4-oxo-5-sulfanylpentyl)urea |
InChI |
InChI=1S/C15H22N2O3S/c18-13(11-21)7-4-9-16-15(20)17-10-8-14(19)12-5-2-1-3-6-12/h1-3,5-6,14,19,21H,4,7-11H2,(H2,16,17,20) |
Clave InChI |
DRJIIUODRLIPIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CCNC(=O)NCCCC(=O)CS)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















